Cas no 21617-15-2 (7-chloro-1,2,3,4-tetrahydroquinolin-4-one)

7-chloro-1,2,3,4-tetrahydroquinolin-4-one Properties
Names and Identifiers
-
- 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-
- 7-chloro-2,3-dihydro-1H-quinolin-4-one
- 7-chloro-2,3-dihydro-4(1H)-Quinolinone
- 7-chloro-2,3-dihydro-4-quinolone
- 7-chloro-2,3-dihydroquinolin-4(1H)-one
- 7-Chlor-2,3-dihydro-1H-chinolin-4-on
- 7-chloro-1,2,3,4-tetrahydro-4-quinolinone
- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one
- 7-Chloro-2,3-dihydro-4-1H-quinolinone
- CS-0043080
- DS-8232
- 21617-15-2
- MFCD00795494
- AB07151
- NSC 147653
- EN300-80436
- SCHEMBL6256563
- A878991
- 7-chloro-2,3-dihydro-4(lH)-quinolinone
- DTXSID50176007
- NSC147653
- F12587
- NSC-147653
- EINECS 244-481-7
- AKOS006271976
- NS00026920
- DB-359745
-
- MDL: MFCD00795494
- InChIKey: HOLTZTRNTRXTNX-UHFFFAOYSA-N
- Inchi: 1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
- SMILES: ClC1C=CC2C(CCNC=2C=1)=O
Computed Properties
- Exact Mass: 181.02900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 181.029
- Heavy Atom Count: 12
- Complexity: 195
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2
- Tautomer Count: 9
- Surface Charge: 0
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- LogP: 2.47630
- PSA: 29.10000
- Refractive Index: 1.579
- Boiling Point: 340.8°C at 760 mmHg
- Flash Point: 159.9°C
- Density: 1.29
7-chloro-1,2,3,4-tetrahydroquinolin-4-one Security Information
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Signal Word:Warning
7-chloro-1,2,3,4-tetrahydroquinolin-4-one Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-chloro-1,2,3,4-tetrahydroquinolin-4-one Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003811-100mg |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 95% | 100mg |
$54.00 | 2025-02-19 | |
A2B Chem LLC | AB49573-100mg |
7-Chloro-2,3-dihydroquinolin-4(1h)-one |
21617-15-2 | 95% | 100mg |
$50.00 | 2024-04-20 | |
Aaron | AR00389D-100mg |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 95% | 100mg |
$69.00 | 2025-01-21 | |
abcr | AB462783-250mg |
7-Chloro-2,3-dihydroquinolin-4(1H)-one, 95%; . |
21617-15-2 | 95% | 250mg |
€221.90 | ||
Alichem | A189005388-1g |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 95% | 1g |
$308.00 | 2023-09-02 | |
Ambeed | A284293-100mg |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 95% | 100mg |
$71.0 | 2025-02-25 | |
Chemenu | CM222972-1g |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 95% | 1g |
$262 | 2021-08-04 | |
Enamine | EN300-80436-0.05g |
7-chloro-1,2,3,4-tetrahydroquinolin-4-one |
21617-15-2 | 95% | 0.05g |
$232.0 | ||
eNovation Chemicals LLC | D954546-100mg |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 95+% | 100mg |
$260 | 2022-04-15 | |
TRC | C597998-10mg |
7-Chloro-2,3-dihydroquinolin-4(1H)-one |
21617-15-2 | 10mg |
$ 50.00 | 2022-06-06 |
7-chloro-1,2,3,4-tetrahydroquinolin-4-one Related Literature
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Jean-Luc Putaux,Edson Minatti,Christelle Lefebvre,Redouane Borsali,Michel Schappacher,Alain Deffieux Faraday Discuss., 2005,128, 163-178
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Yujiao Dong,Guangyan Sun,Wei Guan Dalton Trans., 2021,50, 17675-17687
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Jia Wang,Xiao Tan,Zhenqi Jiang,Jieling Qin J. Mater. Chem. B, 2021,9, 366-372
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Masaki Shimizu,Kenji Mochida,Yuiga Asai,Akinori Yamatani,Rina Kaki,Tamejiro Hiyama,Naomi Nagai,Hideo Yamagishi,Hiroyuki Furutani J. Mater. Chem., 2012,22, 4337-4342
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Lunxiang Yin,Qingqing Yuan,Yanqin Li New J. Chem., 2020,44, 13319-13329
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Hejun Ren,Qingchao Li,Xuexun Fang,Dahai Yu RSC Adv., 2015,5, 86817-86824
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Ching-Wen Su,Yi-Han Su,Yu-Chun Chen,Yen-Ming Chen,Guibin Wang,Hsisheng Teng J. Mater. Chem. A, 2017,5, 19703-19713
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Phillip Schmieder,Maciej Grzywa,Dmytro Denysenko,Manuel Hambach,Dirk Volkmer Dalton Trans., 2015,44, 13060-13070
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10. Contents list
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